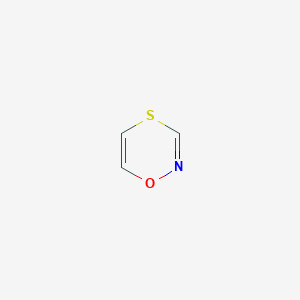
1,4,2-Oxathiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,2-Oxathiazine is a heterocyclic compound that has been extensively studied for its potential applications in various fields of science. It is a six-membered ring that contains sulfur, oxygen, and nitrogen atoms. The compound has gained significant attention due to its unique properties, including its ability to form stable complexes with metal ions and its potential as a ligand in catalysis.
Wirkmechanismus
The exact mechanism of action of 1,4,2-oxathiazine is not well understood. However, it is believed that the compound interacts with metal ions through its sulfur and oxygen atoms to form stable complexes. These complexes can then be used as catalysts or probes for metal ions.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 1,4,2-oxathiazine. However, studies have shown that the compound is relatively stable and non-toxic, making it a potentially useful compound for various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,4,2-oxathiazine in lab experiments is its ability to form stable complexes with metal ions. This makes it a potentially useful compound for catalysis and as a fluorescent probe for metal ions. However, the synthesis of the compound can be challenging, and the use of Lewis acids may be required to facilitate the reaction.
Zukünftige Richtungen
There are several future directions for research on 1,4,2-oxathiazine. One potential area of research is the development of new synthetic methods for the compound, particularly methods that do not require the use of Lewis acids. Another area of research is the exploration of the compound's potential as a ligand for other transition metal catalysts. Further studies are also needed to fully understand the mechanism of action of the compound and its potential applications in various fields of science.
Synthesemethoden
The synthesis of 1,4,2-oxathiazine can be achieved through various methods, including the reaction of thioamides with α-halo ketones or aldehydes. Another method involves the reaction of thioamides with α, β-unsaturated ketones or aldehydes. The use of Lewis acids such as zinc chloride or boron trifluoride is often required to facilitate the reaction.
Wissenschaftliche Forschungsanwendungen
1,4,2-Oxathiazine has been extensively studied for its potential applications in various fields of science. In the field of catalysis, it has been used as a ligand for transition metal catalysts, particularly in the area of asymmetric catalysis. It has also been studied for its potential as a fluorescent probe for metal ions and as a precursor for the synthesis of other heterocyclic compounds.
Eigenschaften
CAS-Nummer |
1120-66-7 |
|---|---|
Produktname |
1,4,2-Oxathiazine |
Molekularformel |
C3H3NOS |
Molekulargewicht |
101.13 g/mol |
IUPAC-Name |
1,4,2-oxathiazine |
InChI |
InChI=1S/C3H3NOS/c1-2-6-3-4-5-1/h1-3H |
InChI-Schlüssel |
FMYSHKHSQFXYRS-UHFFFAOYSA-N |
SMILES |
C1=CSC=NO1 |
Kanonische SMILES |
C1=CSC=NO1 |
Synonyme |
1,4,2-Oxathiazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![1-[(1R,2S,3S)-3-methyl-2-(3-propan-2-ylfuran-2-yl)cyclopentyl]ethanone](/img/structure/B74915.png)


